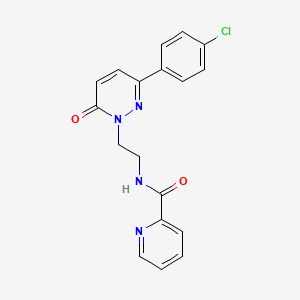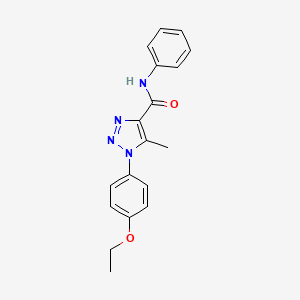
1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This particular compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within them, which involve various substitutions on the 1,2,3-triazole ring.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives typically involves "click chemistry," a term that refers to a variety of efficient and reliable chemical reactions. One such reaction is the azide-alkyne cycloaddition, which is not explicitly mentioned in the provided papers but is a common method for synthesizing 1,2,3-triazoles. The papers discuss alternative synthetic routes, such as the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles . This method demonstrates the versatility in synthesizing triazole derivatives and suggests that a similar approach could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. The presence of substituents on the triazole ring, such as the ethoxyphenyl and methyl groups, can influence the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
The reactivity of 1,2,3-triazole derivatives can be quite diverse, depending on the substituents attached to the triazole ring. The papers describe various reactions involving triazole derivatives, such as the condensation of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with different reagents to yield new compounds . These reactions often proceed under mild conditions and can lead to a wide range of products with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For instance, the crystallization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate in the triclinic space group indicates a specific solid-state structure, which can affect its solubility and stability . The presence of different functional groups, such as carboxamide, can also impact the compound's hydrogen bonding capability, solubility in various solvents, and reactivity towards other chemical species.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Biological Activities
Triazole derivatives, including compounds similar to 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, are synthesized through various routes, offering a broad spectrum of biological activities. These activities span from pharmaceutical applications to material science, demonstrating the compound's versatility. Notably, the Huisgen 1,3-dipolar cycloaddition, also known as the click chemistry reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the role of copper(I) catalysis in achieving regioselective synthesis (Kaushik et al., 2019).
Pharmacological and Therapeutic Potential
1,2,3-Triazoles are investigated for their pharmacological benefits, including antimicrobial, anticancer, and anti-inflammatory properties, among others. Their structural versatility allows for the exploration of novel therapeutic agents, with some derivatives undergoing clinical studies for potential use in treating various diseases (Ferreira et al., 2013).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWAVEOGNKRDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

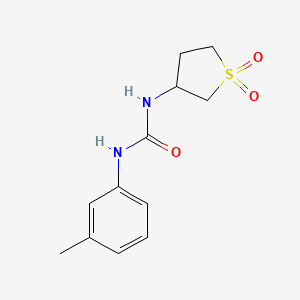


![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
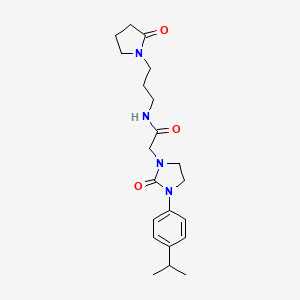
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

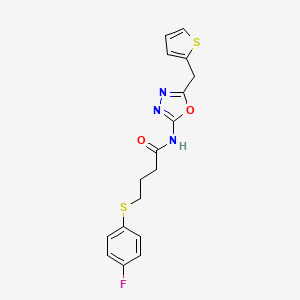
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
